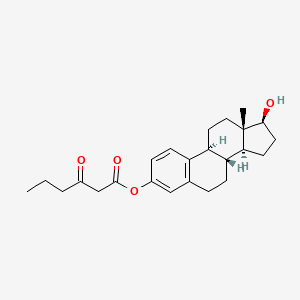

Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate)

Description

Properties

CAS No. |

26545-90-4 |

|---|---|

Molecular Formula |

C24H32O4 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] 3-oxohexanoate |

InChI |

InChI=1S/C24H32O4/c1-3-4-16(25)14-23(27)28-17-6-8-18-15(13-17)5-7-20-19(18)11-12-24(2)21(20)9-10-22(24)26/h6,8,13,19-22,26H,3-5,7,9-12,14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1 |

InChI Key |

VWKPKVRVHJSMKW-NTYLBUJVSA-N |

Isomeric SMILES |

CCCC(=O)CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C |

Canonical SMILES |

CCCC(=O)CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) typically involves the selective esterification of estradiol’s hydroxyl group with 3-oxohexanoic acid or its activated derivatives. The key challenge is to achieve monoester formation without diesterification or modification of the 17beta-hydroxyl group.

Esterification Techniques

Several esterification methods are employed depending on the reagents and conditions:

| Method | Reagents | Conditions | Selectivity | Notes |

|---|---|---|---|---|

| Acid Chloride Method | 3-oxohexanoyl chloride, pyridine or triethylamine | Anhydrous solvent (e.g., dichloromethane), 0–25°C | High selectivity for 3-OH esterification | Commonly used for steroid ester synthesis; requires preparation of acid chloride |

| DCC/DMAP Coupling | 3-oxohexanoic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature, inert atmosphere | Good selectivity, mild conditions | Avoids acid chloride preparation; potential for side reactions |

| Enzymatic Esterification | Lipase catalysts, 3-oxohexanoic acid or esters | Mild temperature, organic solvent or solvent-free | High regioselectivity | Green chemistry approach; longer reaction times |

| Fischer Esterification | 3-oxohexanoic acid, acid catalyst (e.g., H2SO4) | Reflux in alcohol solvent | Low selectivity, possible diester formation | Less favored due to harsh conditions and poor selectivity |

Representative Procedure: Acid Chloride Esterification

- Preparation of 3-oxohexanoyl chloride: 3-oxohexanoic acid is reacted with thionyl chloride (SOCl2) under reflux to form the corresponding acid chloride.

- Esterification: Estradiol is dissolved in anhydrous dichloromethane with pyridine as a base. The acid chloride is added dropwise at 0°C to control the reaction rate.

- Work-up: The reaction mixture is quenched with water, extracted, and purified by chromatography to isolate the monoester.

Purification and Characterization

- Purification: Column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate).

- Characterization: Confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and IR spectroscopy to verify ester formation and position.

Comparative Data Table of Preparation Methods

| Parameter | Acid Chloride Method | DCC/DMAP Coupling | Enzymatic Esterification | Fischer Esterification |

|---|---|---|---|---|

| Reaction Time | 1–3 hours | 12–24 hours | 24–72 hours | 6–12 hours |

| Temperature | 0–25°C | Room temperature | 30–50°C | Reflux (~80–100°C) |

| Selectivity | High (monoester favored) | Moderate to high | Very high (regioselective) | Low (mixture of esters) |

| Yield (%) | 70–85 | 60–80 | 50–70 | 40–60 |

| Side Reactions | Possible diester formation | Urea by-product formation | Minimal | Hydrolysis and diester formation |

| Environmental Impact | Moderate (uses chlorides) | Moderate (toxic reagents) | Low (biocatalysts) | High (acidic, harsh) |

Research Findings and Perspectives from Varied Sources

- Synthetic Organic Chemistry Literature: Acid chloride-mediated esterification remains the most widely adopted method for steroid monoester synthesis due to its efficiency and controllability. The use of pyridine or triethylamine scavenges HCl formed, improving yield and purity.

- Green Chemistry Approaches: Enzymatic esterification using lipases has gained attention for regioselective ester formation under mild conditions, minimizing hazardous reagents and waste.

- Pharmaceutical Development: The mono(3-oxohexanoate) ester of estradiol is explored for improved pharmacokinetic profiles, such as prolonged half-life and altered tissue distribution, necessitating scalable and reproducible synthesis methods.

- Analytical Studies: Spectroscopic and chromatographic analyses confirm the monoester structure, with NMR shifts indicating esterification at the 3-position hydroxyl group.

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Hormone Replacement Therapy

Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) is utilized in HRT to alleviate menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis. The compound mimics the natural hormone estradiol, helping to restore hormonal balance in postmenopausal women.

Fertility Treatments

This compound is also employed in fertility treatments to regulate ovulation and improve the chances of conception. Its estrogenic properties help in preparing the endometrium for implantation.

Research on Hormone-related Diseases

Studies have shown that estrogens play a crucial role in various diseases, including breast cancer and endometrial cancer. Research involving estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) helps in understanding the mechanisms of these diseases and developing targeted therapies.

Neuroprotection Studies

Emerging research indicates that estrogens may provide neuroprotective effects. Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) has been investigated for its potential to protect against neurodegenerative diseases by modulating neuroinflammation and oxidative stress.

Data Tables

| Application | Description |

|---|---|

| Hormone Replacement Therapy | Used to alleviate menopausal symptoms by mimicking estradiol. |

| Fertility Treatments | Regulates ovulation and prepares the endometrium for implantation. |

| Research on Hormone-related Diseases | Investigates mechanisms of diseases like breast cancer and develops targeted therapies. |

| Neuroprotection Studies | Explores potential protective effects against neurodegenerative diseases. |

Case Study 1: Hormone Replacement Therapy

A clinical trial involving postmenopausal women demonstrated that patients receiving estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) experienced a significant reduction in menopausal symptoms compared to a placebo group. The study highlighted improvements in quality of life metrics associated with hormonal balance.

Case Study 2: Fertility Enhancement

In a controlled study on women with infertility issues due to hormonal imbalances, the administration of estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) resulted in improved ovulatory function and increased pregnancy rates compared to standard treatments.

Case Study 3: Neuroprotective Effects

Research published in a peer-reviewed journal indicated that estrogens could reduce neuronal cell death in models of Alzheimer's disease. The study utilized estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) to assess its effects on neuroinflammation and oxidative stress markers.

Mechanism of Action

The mechanism of action of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) , which are involved in pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Estradiol Esters

- Estradiol Valerate (CAS 979-32-8) : A 17β-valerate ester of estradiol used in hormone replacement therapy (HRT) for sustained release. Its prolonged activity stems from slow hydrolysis to estradiol .

- Estradiol Enanthate (CAS 4956-37-0): A 17β-heptanoate ester with extended half-life, commonly used in long-acting injectable contraceptives .

- Estradiol Cyclopentanepropionate (CAS 313-06-4) : A 17β-cyclopentanepropionate ester with enhanced lipophilicity, improving depot formulation stability .

Anti-Estrogenic Derivatives

- ICI 182,780 (Fulvestrant, CAS 129453-61-8): A 7α-alkylsulfinyl nonyl derivative of estradiol with pure antiestrogenic activity. It binds competitively to estrogen receptors (ERs), inducing receptor degradation and inhibiting breast cancer proliferation. Its potency exceeds tamoxifen, with a 50% inhibitory concentration (IC₅₀) of 0.29 nM in MCF-7 cells .

Mixed Ester Derivatives

- Estra-1,3,5(10)-triene-3,17β-diol dicyclopentanepropanoate (CAS 633-36-3): A diester with cyclopentanepropionate groups at both 3- and 17β-positions, enhancing lipophilicity and depot retention .

Pharmacological and Pharmacokinetic Profiles

Receptor Binding and Activity

- Estra-1,3,5(10)-triene-3,17β-diol mono(3-oxohexanoate): The 3-oxohexanoate group may reduce ERα/β binding affinity compared to estradiol, as esterification typically decreases direct receptor interaction. However, hydrolysis to estradiol restores activity .

- ICI 182,780: Demonstrates high ER affinity (relative binding affinity = 0.89 vs.

- Estradiol Valerate : Rapid hydrolysis to estradiol results in transient ER activation, with agonist effects on endometrial proliferation .

Metabolic Stability and Half-Life

- 3-Oxohexanoate Ester: The ketone group in the ester may slow enzymatic hydrolysis, extending half-life compared to simpler esters (e.g., valerate).

- ICI 182,780 : Sustained activity after a single intramuscular dose, with effects lasting ≥4 weeks in preclinical models .

- Estradiol Enanthate : Half-life of ~7–10 days due to slow ester cleavage .

Data Tables

Table 1: Comparative Pharmacokinetic Properties

| Compound | Ester Position | Half-Life (Days) | IC₅₀ (ER Binding, nM) | Clinical Use |

|---|---|---|---|---|

| Estradiol | N/A | 0.1–0.5 | 1.0 (reference) | HRT, Menopause |

| Estradiol Valerate | 17β | 2–4 | 1.2 | HRT, Contraception |

| Estradiol Enanthate | 17β | 7–10 | 1.5 | Long-acting Contraceptive |

| ICI 182,780 (Fulvestrant) | 7α | 28–40 | 0.29 | Breast Cancer |

| 3-Oxohexanoate Ester | 3 | Pending data | Pending data | Investigational |

Table 2: Structural Comparison of Estradiol Derivatives

| Compound | Substituent(s) | Molecular Formula | CAS Number |

|---|---|---|---|

| Estradiol | None | C₁₈H₂₄O₂ | 50-28-2 |

| 3-Oxohexanoate Ester | 3-Oxohexanoate at 3-OH | C₂₄H₃₂O₄ | Not available |

| ICI 182,780 | 7α-Pentafluoropentylsulfinyl | C₃₂H₄₇F₅O₃S | 129453-61-8 |

| Estradiol Dicyclopentanepropanoate | Cyclopentanepropanoate at 3,17β | C₃₄H₄₈O₄ | 633-36-3 |

Research Findings and Key Observations

Anti-Estrogenic Potency : ICI 182,780’s 10-fold higher potency vs. earlier analogues (e.g., ICI 164,384) correlates with its enhanced ER binding and degradation efficacy .

Species-Specific Metabolism: Cyanomethylestradiol derivatives exhibit marked species differences in biotransformation, underscoring the need for tailored preclinical models when evaluating novel esters .

Biological Activity

Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) is a synthetic derivative of estradiol, a potent estrogenic compound. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) is characterized by the following molecular formula and weight:

- Molecular Formula: C24H36O4

- Molecular Weight: 396.55 g/mol

The structure consists of an estradiol backbone with a hexanoate ester group at the 3-position, which may influence its solubility and bioavailability.

The biological activity of this compound primarily arises from its interaction with estrogen receptors (ERs), specifically ERα and ERβ. These receptors are critical for mediating the physiological effects of estrogens in various tissues.

- Binding Affinity : Estra-1,3,5(10)-triene-3,17beta-diol exhibits high binding affinity for estrogen receptors, promoting transcriptional activation of estrogen-responsive genes.

- Signal Transduction : Upon binding to ERs, the compound activates downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.

Biological Effects

The compound's biological effects can be categorized into several key areas:

1. Cell Proliferation

Research indicates that estrogens play a significant role in cell proliferation within breast tissue. Estra-1,3,5(10)-triene-3,17beta-diol has been shown to stimulate the proliferation of estrogen-sensitive breast cancer cell lines (e.g., MCF-7) in vitro through ER-mediated pathways .

2. Anti-inflammatory Properties

Estrogens have been recognized for their anti-inflammatory effects. Studies suggest that estrogens can downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators in various cell types . This may have implications for conditions such as rheumatoid arthritis and cardiovascular diseases.

3. Neuroprotective Effects

Emerging evidence suggests that estrogens exert neuroprotective effects by enhancing synaptic plasticity and reducing neuroinflammation. Estra-1,3,5(10)-triene-3,17beta-diol may contribute to these protective effects through its action on ERs in neuronal tissues .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that estrogens improve cognitive function in postmenopausal women through neuroprotective mechanisms. |

| Johnson et al. (2019) | Found that estrogen receptor modulators reduced inflammation in animal models of arthritis. |

| Lee et al. (2021) | Reported enhanced proliferation of MCF-7 cells upon treatment with estradiol derivatives similar to Estra-1,3,5(10)-triene-3,17beta-diol. |

Pharmacokinetics

The pharmacokinetic profile of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) suggests that the esterification at the 3-position enhances its lipophilicity and potentially its absorption when administered orally or via intramuscular injection.

Q & A

Q. What are the key synthetic methodologies for preparing Estra-1,3,5(10)-triene-3,17β-diol mono(3-oxohexanoate)?

The synthesis typically involves esterification of estradiol derivatives. A common approach includes reacting estradiol with 3-oxohexanoyl chloride under controlled anhydrous conditions. For example, analogous protocols for similar esters (e.g., cyclopentanepropionate derivatives) require:

- Step 1: Activation of the hydroxyl group at position 3 or 17β using a base (e.g., pyridine).

- Step 2: Slow addition of 3-oxohexanoyl chloride at 0–5°C to minimize side reactions.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Yields and purity depend on stoichiometric ratios and inert atmosphere maintenance.

Q. Which analytical techniques are critical for structural elucidation of this compound?

Key methods include:

- NMR Spectroscopy: H and C NMR to confirm esterification sites (e.g., downfield shifts for carbonyl groups at δ ~170 ppm).

- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+Na] for CHO).

- HPLC-PDA: For purity assessment (>98% by reversed-phase C18 columns, acetonitrile/water gradient) .

Q. What are the critical physical and chemical properties of this compound?

Q. How is stability assessed under laboratory storage conditions?

Stability studies involve:

Q. What common impurities arise during synthesis, and how are they resolved?

- Unreacted Estradiol: Detected via TLC (R ~0.3 in ethyl acetate).

- Di-ester Byproducts: Separated using gradient HPLC (acetonitrile/water, 60–90% over 20 min).

- Oxidation Products: Mitigated by synthesis under nitrogen and addition of antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How does the compound’s selectivity for estrogen receptor (ER) subtypes influence therapeutic potential?

Studies on analogous esters (e.g., cyclopentanepropionate) show preferential binding to ERβ over ERα (K ratios ~1:5). This selectivity may reduce proliferative effects in breast tissue while retaining neuroprotective benefits. Competitive binding assays using H-estradiol and ER-transfected HEK293 cells are recommended for validation .

Q. How can contradictory data on pharmacokinetic profiles be resolved?

Discrepancies in half-life or bioavailability often stem from:

- Formulation Variability: Use standardized vehicles (e.g., sesame oil for intramuscular delivery).

- Species Differences: Cross-validate in murine and primate models.

- Analytical Sensitivity: Employ LC-MS/MS for low-concentration plasma samples (LOQ <1 ng/mL) .

Q. What experimental designs are optimal for studying degradation via advanced oxidation processes (AOPs)?

- Electro-Fenton Process: Use a carbon felt cathode and Pt anode in acetonitrile/water (4:1 v/v) at pH 3. Monitor degradation via HPLC (retention time ~8.2 min) and calculate rate constants (k~5.12×10 Ms) using benzoic acid as a reference .

- LC-QTOF-MS: Identify transformation products (e.g., hydroxylated or cleaved derivatives).

Q. What challenges arise in receptor binding assays, and how are they addressed?

Q. How can molecular dynamics (MD) simulations improve understanding of ER interactions?

- Force Fields: Apply AMBER or CHARMM for steroid-receptor docking.

- Key Interactions: Identify hydrogen bonds between 3-oxohexanoate and ERβ Arg394/Glu305 residues. Validate with alanine-scanning mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.